5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Overview
Description
5-[1-(2-Chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a heterocyclic organic compound. Its unique structure, combining benzimidazole and pyridinone rings, allows for a variety of interactions, making it notable in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis often begins with the nucleophilic substitution of 2-chlorobenzyl chloride with 2-aminobenzimidazole to form 1-(2-chlorobenzyl)-1H-1,3-benzimidazole. This intermediate then undergoes cyclization with a suitable pyridinone derivative under specific conditions.
Industrial Production Methods: Large-scale production typically involves optimized catalytic systems and precise control of reaction parameters to ensure high yield and purity. Often, phase-transfer catalysis and solvent-free reactions are employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It can undergo oxidative processes, forming various oxidation products depending on the conditions.
Reduction: Reduction reactions can lead to dehalogenation, especially removing the chlorobenzyl group.
Substitution: Nucleophilic or electrophilic substitutions occur at multiple sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄ or H₂O₂.
Reduction: Catalytic hydrogenation with Pd/C or NaBH₄.
Substitution: Reactions with alkyl halides or amines.
Major Products:
Products vary based on the reaction type. Oxidation may yield hydroxylated derivatives, while substitution can introduce diverse functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry, forming complexes with metals.
Biology: Explored for its potential as an enzyme inhibitor.
Medicine: Investigated for anti-inflammatory, antiviral, and anticancer properties.
Industry: Used in the development of specialty polymers and materials.
Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets, often proteins or enzymes. By binding to these targets, it can modulate biological pathways. This modulation can inhibit enzyme activity or disrupt signaling pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: Examples include other benzimidazole derivatives like omeprazole or pyridinone analogs such as adefovir.
Uniqueness: What sets 5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone apart is its dual-ring structure, which offers diverse reactivity and biological activity not commonly found in simpler analogs.
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Properties
IUPAC Name |
5-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-15-6-2-1-5-14(15)12-23-17-8-4-3-7-16(17)22-19(23)13-9-10-18(24)21-11-13/h1-11H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAESXCBPFGVNKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CNC(=O)C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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